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molecular formula C10H14IN B8783564 N,N-Diethyl-4-iodoaniline CAS No. 57702-49-5

N,N-Diethyl-4-iodoaniline

Cat. No. B8783564
M. Wt: 275.13 g/mol
InChI Key: MQSLKAHRPPLMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153446B2

Procedure details

To an oven dried flask fitted with a magnetic stir bar and condenser, Pd(PPh3)4 (207 mg, 0.18 mmol) and cuprous iodide (115 mg, 0.6 mmol) was added and the system was evacuated and back flushed with N2. Dry THF (25 mL) was added, subsequently N,N-diethyl-(4-iodophenyl)amine (1 g, 3.6 mmol in 3 mL THF) and dry degassed diisopropylethylamine (2.5 mL, 14.5 mmol) stirred for 10 min. Trimethylsilylacetylene (0.85 mL, 6 mmol) was added and the mixture was stirred at room temperature for 4 h and then at 80° C. for 30 min. The reaction mixture was cooled to room temperature, poured into ice water and stirred at rt for 1 h. The mixture was extracted with ethyl acetate (50×3), the combined organic layer was washed with saturated ammonium chloride solution and was dried over anhydrous magnesium sulfate. The solvent was removed by rotary evaporation and the crude product was purified by silica gel column chromatography using hexane/EAC (0-5%) as eluent. Yield: 0.54 g. (61%). IR (neat) 2958, 2857, 2145, 1605, 1515, 1468, 1401 cm−1; 1H NMR (400 MHz, CDCl3) 7.37 (d, J=8.8 Hz, 2H), 6.57 (d, J=8.8 Hz, 2H), 3.37 (q, 7.2 Hz, 4H), 1.19 (t, 6.8 Hz, 6H), 0.32 (s, 9H); 13CNMR (100 MHz, CDCl3) δ 147.41, 133.14, 110.81, 108.66, 106.77, 90.43, 44.09, 12.35.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
115 mg
Type
reactant
Reaction Step Five
Quantity
207 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([C:6]1[CH:11]=[CH:10][C:9](I)=[CH:8][CH:7]=1)[CH2:4][CH3:5])[CH3:2].C(N(C(C)C)CC)(C)C.[CH3:22][Si:23]([C:26]#[CH:27])([CH3:25])[CH3:24]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([N:3]([C:6]1[CH:11]=[CH:10][C:9]([C:27]#[C:26][Si:23]([CH3:25])([CH3:24])[CH3:22])=[CH:8][CH:7]=1)[CH2:4][CH3:5])[CH3:2] |^1:31,33,52,71|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)C1=CC=C(C=C1)I
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0.85 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
cuprous iodide
Quantity
115 mg
Type
reactant
Smiles
Name
Quantity
207 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven dried flask
CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stir bar and condenser
CUSTOM
Type
CUSTOM
Details
the system was evacuated
CUSTOM
Type
CUSTOM
Details
back flushed with N2
ADDITION
Type
ADDITION
Details
Dry THF (25 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 h
Duration
4 h
WAIT
Type
WAIT
Details
at 80° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at rt for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (50×3)
WASH
Type
WASH
Details
the combined organic layer was washed with saturated ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)N(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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